

# Pevikon C-870 vs. Sephadex: A Tale of Two Separation Principles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pevikon*

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In the realm of biomolecule purification, the choice of separation matrix is paramount to achieving desired purity and yield. While both **Pevikon** C-870 and Sephadex have been employed in the separation of macromolecules, they operate on fundamentally different principles, making them suitable for distinct applications. This guide provides a detailed comparison of these two materials, clarifying their mechanisms of action and outlining their respective uses in research and drug development.

At a Glance: **Pevikon** C-870 vs. Sephadex

Feature	Pevikon C-870	Sephadex
Material Composition	Co-polymer of polyvinyl chloride and polyvinyl acetate. [1]	Cross-linked dextran beads.[2]
Primary Separation Principle	Zone Electrophoresis (separation based on charge-to-mass ratio).[3][4][5]	Size-Exclusion Chromatography (separation based on molecular size).[6]
Typical Application	Preparative electrophoresis of proteins, such as plasma proteins.[3][4][7]	Desalting, buffer exchange, and fractionation of proteins, nucleic acids, and polysaccharides.[2][8]
Format of Use	Typically used as a packed block or bed for electrophoresis.[5][7]	Packed in chromatography columns.[2]

## Sephadex: A Classic Tool for Size-Based Separation

Sephadex is a well-established and widely used medium for size-exclusion chromatography (SEC), also known as gel filtration.[2] It is composed of porous beads of cross-linked dextran. [2] The degree of cross-linking determines the pore size within the beads, which in turn dictates the molecular weight range of molecules that can be separated.[2]

### Principle of Separation

In SEC, a column is packed with Sephadex beads and equilibrated with a mobile phase. The sample mixture is then applied to the top of the column. As the sample moves through the column, molecules of different sizes are separated based on their ability to enter the pores of the Sephadex beads.

- **Large molecules:** Molecules larger than the largest pores of the beads are excluded and travel around the beads in the void volume, eluting first.
- **Small molecules:** Smaller molecules can enter the pores to varying extents. The smaller the molecule, the more time it spends inside the beads, and therefore, the later it elutes from the

column.

This differential elution based on molecular size allows for the effective separation of macromolecules.

## Experimental Protocol: Desalting a Protein Sample using a Sephadex G-25 Column

This protocol outlines a typical procedure for removing low-molecular-weight salts from a protein sample using a pre-packed Sephadex G-25 column.

Materials:

- Sephadex G-25 column
- Equilibration/elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Protein sample containing salt
- Collection tubes
- Chromatography system or stand for gravity flow

Procedure:

- **Column Equilibration:** Wash the Sephadex G-25 column with 3-5 column volumes of the desired elution buffer to ensure the column is fully equilibrated.
- **Sample Application:** Apply the protein sample to the top of the column. The sample volume should not exceed the recommended maximum for the specific column (typically around 30% of the column volume for desalting).
- **Elution:** Begin eluting the sample with the equilibration buffer.
- **Fraction Collection:** Collect fractions as the sample begins to elute. The high-molecular-weight protein will elute first in the void volume, while the smaller salt molecules will be retained and elute later.

- Analysis: Monitor the protein content of the collected fractions using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford assay). Pool the fractions containing the purified protein.

## Pevikon C-870: A Support for Charge-Based Separation

**Pevikon** C-870 is a granular, inert copolymer of polyvinyl chloride and polyvinyl acetate.[1] Historically, it has been used as a supporting medium for preparative zone electrophoresis.[3][4][5] Unlike Sephadex, **Pevikon** C-870 does not separate molecules based on size through a porous network. Instead, it provides a solid, yet permeable, matrix that minimizes convection and allows for the separation of charged molecules in an electric field.

### Principle of Separation

In zone electrophoresis with **Pevikon** C-870, a block or bed of the material is saturated with a buffer solution. The sample is applied as a narrow zone within the block. When an electric field is applied across the block, charged molecules migrate towards the electrode with the opposite charge. The rate of migration is determined by the molecule's charge-to-mass ratio and the strength of the electric field. Molecules with a higher net charge and smaller size will migrate faster, leading to their separation into distinct zones.

## Experimental Protocol: Preparative Electrophoresis of Serum Proteins on a Pevikon C-870 Block

This protocol provides a general outline for the separation of serum proteins using a **Pevikon** C-870 block, a technique that was more common in the mid-20th century.

Materials:

- **Pevikon** C-870 powder
- Electrophoresis buffer (e.g., barbital buffer, pH 8.6)
- Serum sample
- Electrophoresis apparatus with a power supply and electrode chambers

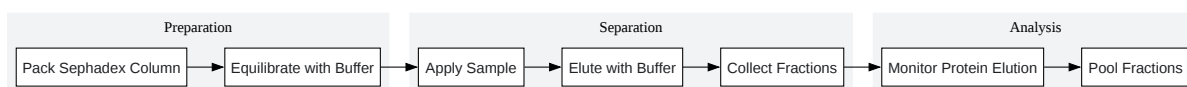
- Spatula and filter paper wicks

#### Procedure:

- **Block Preparation:** A slurry of **Pevikon** C-870 in the electrophoresis buffer is prepared and poured into a rectangular tray to form a uniform block. Excess buffer is removed until the block is moist but not flooded.
- **Sample Application:** A narrow trench is cut into the **Pevikon** block, and the serum sample is carefully applied into this trench.
- **Electrophoresis:** The **Pevikon** block is connected to the electrode chambers via filter paper wicks. A constant voltage or current is applied across the block for a specified period (often several hours).
- **Fractionation:** After electrophoresis, the power is turned off. The **Pevikon** block is then carefully sectioned into small segments along the path of migration.
- **Elution:** The protein fractions are eluted from each segment by washing with buffer and collecting the eluate.
- **Analysis:** The protein content and composition of each fraction are analyzed to determine the separation profile.

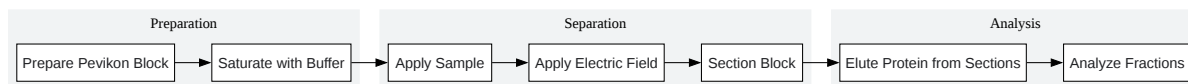
## Visualizing the Workflows

To further illustrate the distinct processes of size-exclusion chromatography with Sephadex and zone electrophoresis with **Pevikon** C-870, the following diagrams depict the experimental workflows.



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Caption: Workflow for size-exclusion chromatography using a Sephadex column.



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Caption: Workflow for zone electrophoresis using a **Pevikon** C-870 block.

## Conclusion: Choosing the Right Tool for the Job

In summary, **Pevikon** C-870 and Sephadex are not interchangeable materials for size-based separation. Sephadex is the appropriate choice for separating molecules based on their size using the well-defined and highly reproducible technique of size-exclusion chromatography. It is a versatile tool for a wide range of applications, from simple desalting to high-resolution fractionation of biomolecules.

**Pevikon** C-870, on the other hand, serves as an inert support for a different separation technique: zone electrophoresis. Here, the primary basis for separation is the charge-to-mass ratio of the molecules. While historically used for preparative protein separations, zone electrophoresis on **Pevikon** has largely been superseded by other techniques such as polyacrylamide gel electrophoresis (PAGE) and modern chromatographic methods that offer higher resolution and greater ease of use.

For researchers, scientists, and drug development professionals, understanding these fundamental differences is crucial for selecting the appropriate separation strategy to achieve their purification goals. For size-based separations, Sephadex and other modern size-exclusion chromatography media remain the industry standard.

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- To cite this document: BenchChem. [Pevikon C-870 vs. Sephadex: A Tale of Two Separation Principles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216278#pevikon-c-870-versus-sephadex-for-size-based-separation]

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